molecular formula C16H18N2O3 B566666 tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate CAS No. 1261896-32-5

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

Cat. No.: B566666
CAS No.: 1261896-32-5
M. Wt: 286.331
InChI Key: NJFAIABOYAHIPF-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxypyridinyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition reduces the production of toxic amyloid beta species, thereby exerting a protective effect on neuronal cells.

Comparison with Similar Compounds

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFAIABOYAHIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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